molecular formula C14H24F5I B12090226 Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- CAS No. 1980063-55-5

Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo-

Cat. No.: B12090226
CAS No.: 1980063-55-5
M. Wt: 414.24 g/mol
InChI Key: BRMKUHWUGNOVAL-UHFFFAOYSA-N
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Description

Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- is a fluorinated organic compound with the molecular formula C14H27F5I. It is a clear liquid that is colorless to light yellow or light orange. This compound is known for its unique chemical properties due to the presence of both fluorine and iodine atoms, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- typically involves the fluorination of tetradecane followed by iodination The fluorination process can be achieved using elemental fluorine or other fluorinating agents under controlled conditions

Industrial Production Methods

Industrial production of Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- involves large-scale fluorination and iodination processes. These processes are carried out in specialized reactors designed to handle the reactive nature of fluorine and iodine. The production methods ensure high purity and yield of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.

    Addition Reactions: The fluorinated carbon atoms can participate in addition reactions with other molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized tetradecane derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxygenated compounds.

Scientific Research Applications

Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in studies involving fluorinated molecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and delivery due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2-Pentafluoro-4-iodobutane: A shorter-chain analog with similar fluorinated and iodinated properties.

    1,1,1,2,2-Pentafluoro-4-iodohexane: Another analog with a slightly longer carbon chain.

    1,1,1,2,2-Pentafluoro-4-iodooctane: A longer-chain analog with similar chemical properties.

Uniqueness

Tetradecane, 1,1,1,2,2-pentafluoro-4-iodo- is unique due to its longer carbon chain, which provides distinct physical and chemical properties compared to its shorter-chain analogs. The combination of fluorine and iodine atoms in a longer carbon chain makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

1980063-55-5

Molecular Formula

C14H24F5I

Molecular Weight

414.24 g/mol

IUPAC Name

1,1,1,2,2-pentafluoro-4-iodotetradecane

InChI

InChI=1S/C14H24F5I/c1-2-3-4-5-6-7-8-9-10-12(20)11-13(15,16)14(17,18)19/h12H,2-11H2,1H3

InChI Key

BRMKUHWUGNOVAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CC(C(F)(F)F)(F)F)I

Origin of Product

United States

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